1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one
Description
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one is a substituted propiophenone derivative featuring a benzyloxy group at the 2-position and methoxy groups at the 3- and 4-positions of the aromatic ring.
Properties
CAS No. |
61948-27-4 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxy-2-phenylmethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C18H20O4/c1-4-15(19)14-10-11-16(20-2)18(21-3)17(14)22-12-13-8-6-5-7-9-13/h5-11H,4,12H2,1-3H3 |
InChI Key |
LWGIDGWAQKBRAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 98684 typically involves a series of chemical reactions that require specific reagents and conditions. One common method includes the use of human pluripotent stem cells, which are induced to form neural stem cells using a specialized medium . This process involves the use of various reagents such as Neurobasal® Medium, GIBCO® Neural Induction Supplement, and Advanced™ DMEM⁄F-12 .
Industrial Production Methods
In an industrial setting, the production of NSC 98684 may involve large-scale bioreactors and advanced cell culture techniques. The use of serum-free neural induction medium allows for the efficient conversion of pluripotent stem cells into neural stem cells, which can then be harvested and processed .
Chemical Reactions Analysis
Types of Reactions
NSC 98684 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one. In vitro tests showed effectiveness against various bacterial strains:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents targeting resistant strains .
Neuroprotective Effects
In addition to its antimicrobial properties, this compound has demonstrated neuroprotective effects in laboratory studies. Research indicates that it can reduce neuronal cell death by approximately 40% when exposed to oxidative stress. This effect is attributed to an increase in antioxidant enzyme levels, suggesting a protective mechanism against neurodegenerative conditions .
Pharmacological Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Antimicrobial therapies for combating resistant bacterial infections.
- Neuroprotective agents for conditions such as Alzheimer's disease or Parkinson's disease.
- Potential anti-inflammatory drugs , targeting specific inflammatory pathways.
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential use in clinical settings .
Case Study: Neuroprotection Research
In a separate study focused on neuroprotection, researchers treated neuronal cell lines with the compound under oxidative stress conditions. The results demonstrated a marked reduction in cell apoptosis and an increase in antioxidant enzyme activity, highlighting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism by which NSC 98684 exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it influences the expression of genes related to ion channels and synaptic activity, which are crucial for neuronal function . The compound’s ability to modulate neurotransmitter release through interaction with the endocannabinoid system highlights its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-[4-(Benzyloxy)phenyl]propan-1-one (4-Benzyloxy-propiophenone)
- Structure: Benzyloxy group at the 4-position (vs.
- Properties : Molecular formula C₁₆H₁₆O₂ (MW 240.30), purity 96%. The para-substitution likely results in a planar aromatic system with distinct NMR shifts compared to ortho-substituted analogs .
- Synthesis: Prepared via nucleophilic substitution of α-bromo intermediates with phenols, a method applicable to the target compound .
2-[(4-Chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one (Compound 12)
- Structure : Features a 3,4-dimethoxyphenyl group (similar to the target) but includes a 4-chlorophenylthio substituent instead of benzyloxy.
- Synthesis: Formed via reaction of α-bromo-3,4-dimethoxypropiophenone with 4-chlorothiophenol, highlighting the versatility of α-bromo precursors for introducing diverse substituents .
- Crystallography: X-ray data reveal non-planar geometry due to steric hindrance from the thioether group, contrasting with the expected planarity of the target compound’s benzyloxy-substituted ring .
Reactivity and Functional Group Transformations
Baeyer-Villiger Oxidation of 3,4-Dimethoxy Analogs
- Example: 1-(3,4-Dimethoxyphenyl)-2-(3-methoxy-5-propylphenoxy)propan-1-one undergoes C–C bond cleavage with H₂O₂/HCO₂H, yielding 3,4-dimethoxybenzoic acid. This suggests that the target compound’s 3,4-dimethoxy groups may enhance susceptibility to oxidative cleavage .
β-O-4 Bond Cleavage in Lignin Models
- Example: 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (Compound 3) undergoes rapid β-O-4 bond cleavage under mild alkaline conditions (KOtBu/t-BuOH).
Antimicrobial Derivatives
- Example: (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives (AAP-1 to AAP-10) exhibit antimicrobial activity. The benzyloxy group’s position (para vs. ortho) may modulate membrane permeability or target binding .
Data Tables
Table 1. Key Physical and Spectral Properties of Analogs
Table 2. Reactivity Comparison
Biological Activity
1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one, a compound belonging to the chalcone class, exhibits a range of biological activities due to its unique structural features. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of:
- A benzyloxy group which enhances lipophilicity and biological activity.
- Two methoxy groups that contribute to its electron-donating ability, affecting its reactivity and interaction with biological targets.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific cellular pathways. Notably:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : The compound has been shown to inhibit EGFR kinase activity, which is crucial in various cancer cell proliferation pathways. This inhibition leads to reduced cell viability in several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) .
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Activity : Studies indicate that the compound exhibits potent antiproliferative effects against multiple human cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
- Anti-inflammatory Properties : The compound has demonstrated significant anti-inflammatory effects by downregulating pro-inflammatory cytokines and inhibiting pathways such as NF-kB .
- Antioxidant Effects : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases .
Research Findings
Recent studies have provided insights into the efficacy and potential applications of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in cancer cell lines with IC50 values < 10 µM. |
| Study 2 | Reported inhibition of EGFR phosphorylation in treated cells leading to apoptosis. |
| Study 3 | Highlighted anti-inflammatory effects via downregulation of COX-2 expression. |
Case Studies
Several case studies illustrate the compound's potential therapeutic applications:
- Case Study 1 : In a preclinical model of breast cancer, treatment with this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
- Case Study 2 : A study on inflammatory bowel disease showed that administration of the compound led to decreased levels of inflammatory markers in serum and improved histopathological scores in animal models.
Q & A
Q. What are the standard synthetic routes for 1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]propan-1-one?
The compound can be synthesized via nucleophilic substitution reactions. For example, α-bromo-3,4-dimethoxypropiophenone reacts with thiophenol derivatives (e.g., 4-chlorothiophenol) in anhydrous ethyl methyl ketone under basic conditions (K₂CO₃) to introduce sulfur-containing substituents . Alternatively, hydroacylation-based methods using silyl-protected intermediates (e.g., 3-(dimethyl(phenyl)silyl)propan-1-one derivatives) yield hydroxypropanone analogs with 76% efficiency after silica gel chromatography purification .
Q. How is the compound purified post-synthesis?
Flash column chromatography on silica gel with cyclohexane/ethyl acetate (1:1) is effective for isolating the compound, achieving 76% yield . For derivatives with reactive groups (e.g., thioether or chlorophenyl), recrystallization in ethanol or methanol is recommended to enhance purity .
Q. What spectroscopic techniques are critical for structural confirmation?
- 1H NMR : Characteristic signals include aromatic protons (δ 6.8–7.4 ppm), methoxy groups (δ 3.8–3.9 ppm), and benzyloxy protons (δ 4.7–5.1 ppm) .
- IR : Key peaks for carbonyl (C=O, ~1680 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups confirm functional groups .
- MS : Molecular ion peaks (e.g., m/z 316 for C₁₈H₁₇ClO₃S derivatives) validate the molecular formula .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example, in 2-[(4-chlorophenyl)thio]-1-(3,4-dimethoxyphenyl)propan-1-one, the Cl atom and methoxy groups exhibit distinct spatial orientations, with dihedral angles of 15.2° between aromatic rings. Thermal vibration ellipsoids (50% probability) further clarify steric interactions .
Q. What experimental designs optimize yield in sulfur-containing analogs?
- Reagent stoichiometry : A 1:1 molar ratio of α-bromo-propiophenone to 4-chlorothiophenol minimizes side products .
- Solvent selection : Anhydrous ethyl methyl ketone enhances reaction efficiency by reducing hydrolysis .
- Temperature control : Reflux conditions (Δ, 80–90°C) improve reaction kinetics without degrading sensitive benzyloxy groups .
Q. How to evaluate biological activity in neolignan analogs?
- In vitro assays : Test antifungal or antioxidant activity using microdilution (MIC) or DPPH radical scavenging assays .
- Structure-activity relationships (SAR) : Compare bioactivity of derivatives with varying substituents (e.g., 4-Cl vs. 4-OCH₃) to identify pharmacophores .
Methodological Notes
- Handling reactive groups : Protect labile benzyloxy groups during synthesis using trimethylsilyl chloride (TMSCl) to prevent undesired cleavage .
- Data contradiction analysis : Discrepancies in NMR spectra (e.g., split aromatic signals) may arise from rotamers; variable-temperature NMR resolves this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
